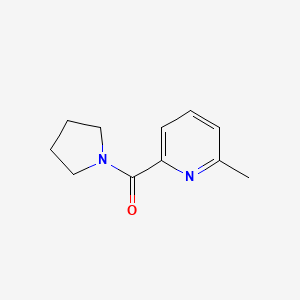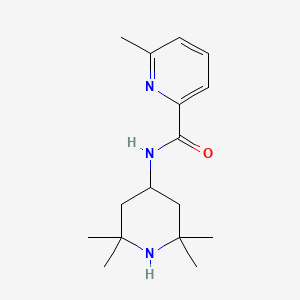
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide is not fully understood, but it is believed to interact with specific receptors in the body. Studies have shown that this compound has a high affinity for certain receptors such as the sigma-1 receptor, which is involved in various cellular processes including neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects:
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines. Physiologically, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide has been shown to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide in lab experiments is its high affinity for specific receptors, which allows for targeted modulation of cellular processes. In addition, this compound has been shown to have low toxicity in vitro, making it a safe candidate for further study. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide. One direction is the development of new drugs that target specific receptors and cellular processes modulated by this compound. Another direction is the study of the physiological effects of this compound in vivo, which could provide insight into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with specific receptors.
Méthodes De Synthèse
The synthesis of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide involves the reaction between 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine and 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In drug discovery, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide has been used as a lead compound for the development of new drugs that target specific receptors. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c1-14(2,3)13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQZUBKKWBEZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCSC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

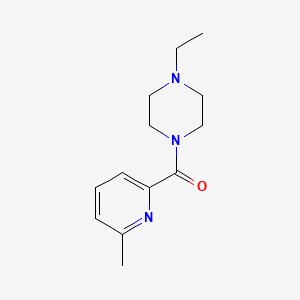
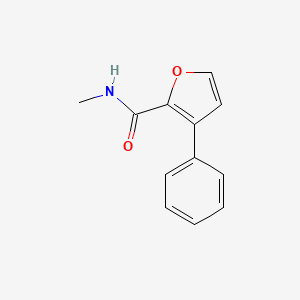

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
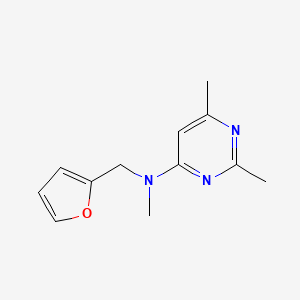
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
